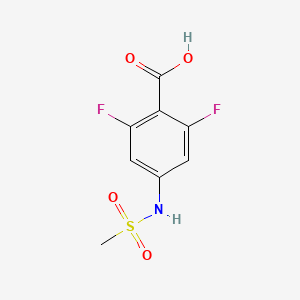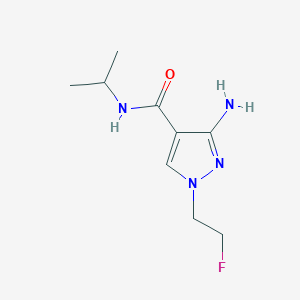
2,6-Difluoro-4-methanesulfonamidobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-4-methanesulfonamidobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms at the 2 and 6 positions, a methanesulfonamide group at the 4 position, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-methanesulfonamidobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the fluorination of a suitable benzoic acid derivative, followed by the introduction of the methanesulfonamide group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
2,6-Difluoro-4-methanesulfonamidobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2,6-Difluoro-4-methanesulfonamidobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,6-Difluoro-4-methanesulfonamidobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms and the sulfonamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2,6-Difluoro-4-methoxybenzoic acid
- 2,6-Difluorobenzoic acid
- 2,6-Difluoro-4-methylbenzenesulfonamide
Uniqueness
2,6-Difluoro-4-methanesulfonamidobenzoic acid is unique due to the presence of both fluorine atoms and the methanesulfonamide group, which confer distinct chemical and biological properties
属性
分子式 |
C8H7F2NO4S |
|---|---|
分子量 |
251.21 g/mol |
IUPAC 名称 |
2,6-difluoro-4-(methanesulfonamido)benzoic acid |
InChI |
InChI=1S/C8H7F2NO4S/c1-16(14,15)11-4-2-5(9)7(8(12)13)6(10)3-4/h2-3,11H,1H3,(H,12,13) |
InChI 键 |
RNGDOGDJOKGWSH-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CC(=C(C(=C1)F)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11740118.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740121.png)

![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid hydrochloride](/img/structure/B11740129.png)
![1-(2-fluoroethyl)-5-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11740134.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740139.png)

![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11740148.png)
amine](/img/structure/B11740156.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11740168.png)

![[(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11740180.png)

![[(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740208.png)
